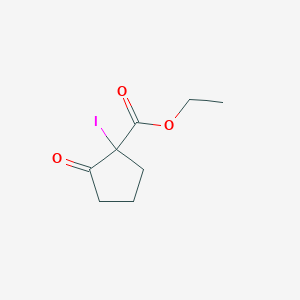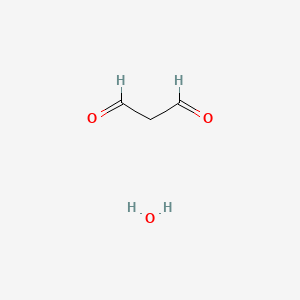
Propanedial--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedial–water (1/1) is a chemical compound that consists of equal parts of propanedial and water. Propanedial, also known as malondialdehyde, is an organic compound with the formula CH₂(CH₂OH)₂. It is a three-carbon dialcohol that is colorless, odorless, and viscous. This compound is miscible with water and has widespread utility across various sectors, including pharmaceuticals, food production, and the textile industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedial can be synthesized through several methods. One common method involves the hydration of acrolein in the presence of an acidic cation exchanger resin, followed by the hydrogenation of the resulting 3-hydroxypropionaldehyde . Another method involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield propanedial .
Industrial Production Methods
The dominant industrial production method for propanedial involves the continuous process where propylene oxide and water are mixed in a ratio of 1:15 or greater, with the reaction taking place at 1.8 MPa and 190 °C . This method is energy-intensive, and alternative pathways, including glycerol hydrogenolysis and biotechnological methods, are being explored to reduce energy consumption and lower the carbon footprint of the process .
Análisis De Reacciones Químicas
Types of Reactions
Propanedial undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form malonic acid or reduced to form 1,3-propanediol . It can also undergo substitution reactions with amines to form amides .
Common Reagents and Conditions
Common reagents used in the reactions of propanedial include hydrogen, oxygen, and various catalysts such as acidic cation exchanger resins and N-heterocyclic carbene piano stool complexes . The conditions for these reactions typically involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from the reactions of propanedial include 1,3-propanediol, malonic acid, and various amides . These products have significant industrial and commercial applications.
Aplicaciones Científicas De Investigación
Propanedial–water (1/1) has numerous scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of polymers such as polytrimethylene terephthalate.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Propanedial is used in the production of antifreeze, biofuels, and nonionic detergents.
Mecanismo De Acción
The mechanism of action of propanedial involves its interaction with various molecular targets and pathways. In biological systems, propanedial is known to react with proteins and nucleic acids, leading to the formation of adducts that can affect cellular function . It is also involved in the regulation of redox balance and oxidative stress responses .
Comparación Con Compuestos Similares
Propanedial is similar to other diols such as 1,2-propanediol and 1,3-propanediol. it is unique in its ability to form stable adducts with biomolecules, making it a valuable tool in biological research . Other similar compounds include 1,2-ethanediol and 1,6-hexanediol, which are also used as solvents and in the production of polymers .
Conclusion
Propanedial–water (1/1) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
688358-19-2 |
|---|---|
Fórmula molecular |
C3H6O3 |
Peso molecular |
90.08 g/mol |
Nombre IUPAC |
propanedial;hydrate |
InChI |
InChI=1S/C3H4O2.H2O/c4-2-1-3-5;/h2-3H,1H2;1H2 |
Clave InChI |
QINFSZORIWHERS-UHFFFAOYSA-N |
SMILES canónico |
C(C=O)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
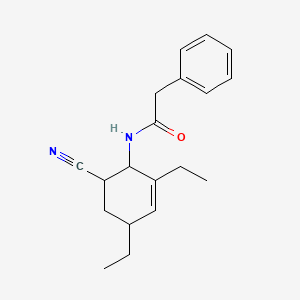
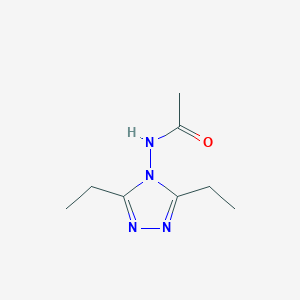
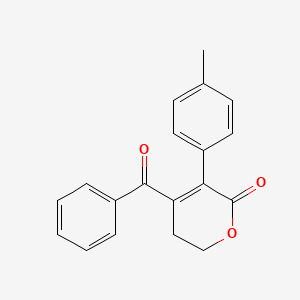
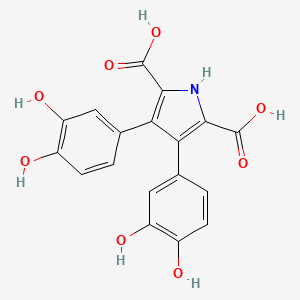

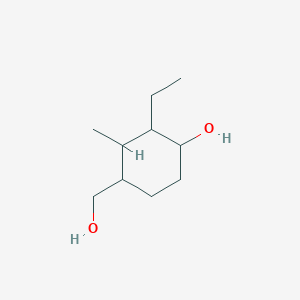
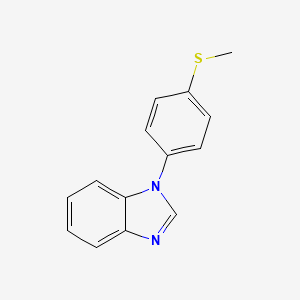
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)
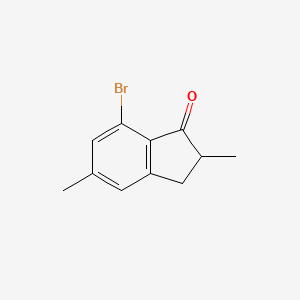
![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
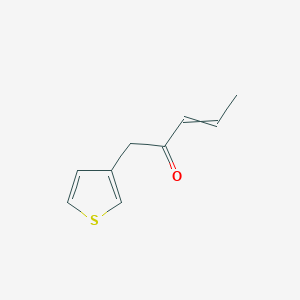
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
